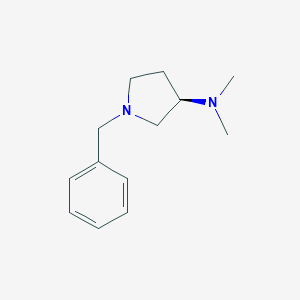

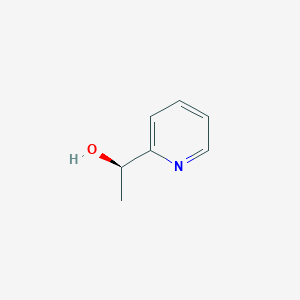

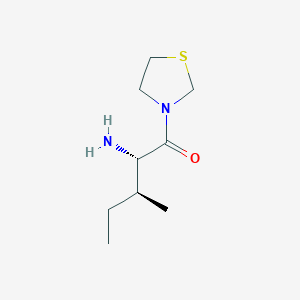

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid is a chiral beta-amino acid derivative. Beta-amino acids are analogs of the more common alpha-amino acids, where the amino group is at the beta position relative to the carboxyl group, rather than the alpha position. This structural difference imparts unique properties and reactivity to beta-amino acids, making them of interest in the synthesis of biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of related optically active beta-amino acids has been demonstrated through the optical resolution of racemic mixtures. For instance, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was resolved using cinchonidine as a resolving agent to yield optically pure (S)- and (R)-enantiomers in yields of about 70% . This method could potentially be adapted for the synthesis of (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid by modifying the starting materials and reaction conditions to suit the specific structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of beta-amino acids, including the compound , is characterized by the presence of an amino group at the beta position. This structural feature can influence the compound's physical properties, such as solubility and melting point, and can be analyzed using techniques like IR spectroscopy and phase diagram studies . The stereochemistry of related compounds has been determined through methods such as crotylboration, which allows for the stereoselective synthesis of diastereomers .

Chemical Reactions Analysis

Beta-amino acids can undergo various chemical reactions, including complexation with other molecules. For example, the complexation of (R)- and (S)-2-phenylpropanoic acids with beta-cyclodextrin derivatives has been studied, revealing insights into the host-guest interactions and complexation constants . These findings can provide a foundation for understanding the reactivity of (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-amino acids can be influenced by their stereochemistry and substituents. The solubility, melting point, and optical purity of these compounds can be determined experimentally. For instance, the optical resolution by preferential crystallization of racemic mixtures can yield high optical purities, which can be further purified by recrystallization . The physical properties of the compound would likely be influenced by the benzyloxycarbonyl and methyl groups, which could affect its solubility and reactivity.

Applications De Recherche Scientifique

-

Organic & Biomolecular Chemistry

- Application : This research involves the synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. The study uses α-amino acid-derived chiral components such as aldehydes and -iso-α cyanoacetates, in a sequential Ugi reaction/cyclization two-step strategy .

- Method : The crude was dissolved in 4.5 mL of 50% trifluoro-acetic acid in dichloromethane, and the resulting solution was kept under stirring for 24 h. The solvent was removed under reduced pressure to give a residue which was dissolved in EtOAc (10 mL) and washed with satd aq. NaHCO3 (2 × 10 mL) .

- Results : The study demonstrated that these scaffolds act as minimalist peptidomimetics, able to mimic a well-defined range of peptide secondary structures and therefore potentially useful for the synthesis of small-molecule PPI modulators .

-

Chemical Biology, Supramolecular Chemistry, and Biomedical Applications

Orientations Futures

Amino acid methyl esters, such as “®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid”, are important intermediates in organic synthesis and have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials . Therefore, the future directions of this compound could involve its use in these areas.

Propriétés

IUPAC Name |

(2R)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXSGOBGRXNJLM-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)